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molecular formula C11H18N2 B8679080 1-(2,6-Dimethylphenyl-amino)-2-amino-propane

1-(2,6-Dimethylphenyl-amino)-2-amino-propane

Cat. No. B8679080
M. Wt: 178.27 g/mol
InChI Key: WEDCGQFBNIAIFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04922021

Procedure details

6.1 g (0.27 g-atom) of metallic sodium are added in small portions, within about 2 hours, to a stirred solution of 10.25 g (40 mmoles) of 1-[N-(2,6-dimethylphenyl)-methanesulfonamido]-2-amino-propane in 200 ml of primary n-amyl-alcohol at 130°-135° C., and then the mixture is stirred at the same temperature for 15 minutes. The mixture is cooled, 10 ml of methanol are added dropwise, thereafter it is washed eight times with 50 ml of water, each, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The oily residue, weighing 6.62 g (yield: 93%), is distilled under reduced pressure. 5.6 g of pure 1-(2,6-dimethylphenyl-amino)-2-amino-propane are obtained; b.p.: 105°-107° C/80 Pa. Yield: 78.5%.
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
1-[N-(2,6-dimethylphenyl)-methanesulfonamido]-2-amino-propane
Quantity
10.25 g
Type
reactant
Reaction Step One
[Compound]
Name
n-amyl-alcohol
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:4]=1[N:10]([CH2:15][CH:16]([NH2:18])[CH3:17])S(C)(=O)=O>CO>[CH3:9][C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([CH3:2])[C:4]=1[NH:10][CH2:15][CH:16]([NH2:18])[CH3:17] |^1:0|

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
[Na]
Name
1-[N-(2,6-dimethylphenyl)-methanesulfonamido]-2-amino-propane
Quantity
10.25 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)N(S(=O)(=O)C)CC(C)N
Name
n-amyl-alcohol
Quantity
200 mL
Type
solvent
Smiles
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred at the same temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
WASH
Type
WASH
Details
it is washed eight times with 50 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
each, dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
is distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)NCC(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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